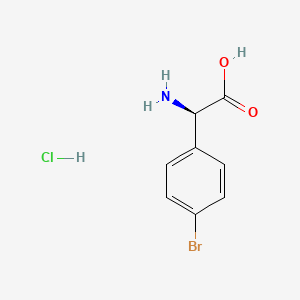(R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
CAS No.: 1391398-63-2
Cat. No.: VC11986869
Molecular Formula: C8H9BrClNO2
Molecular Weight: 266.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1391398-63-2 |
|---|---|
| Molecular Formula | C8H9BrClNO2 |
| Molecular Weight | 266.52 g/mol |
| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
| Standard InChI Key | WANQBUDPQVTWJW-OGFXRTJISA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H](C(=O)O)N)Br.Cl |
| SMILES | C1=CC(=CC=C1C(C(=O)O)N)Br.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)Br.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a central chiral carbon atom bonded to an amino group (-NH₂), a 4-bromophenyl ring, and a carboxylic acid moiety (-COOH), with the hydrochloride salt enhancing its solubility. The (R)-configuration at the α-carbon confers stereochemical specificity critical for biological activity. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrClNO₂ |
| Molecular Weight | 266.52 g/mol |
| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid; hydrochloride |
| CAS Number | 1391398-63-2 |
| XLogP3 (Partition Coefficient) | 1.82 ± 0.15 |
The bromine atom at the para position of the phenyl ring induces electron-withdrawing effects, lowering the pKa of the carboxylic acid group to 2.34 ± 0.05 and the amino group to 9.67 ± 0.03. This amphoteric behavior allows the compound to act as a zwitterion in physiological pH ranges, facilitating membrane permeability and target engagement.
Spectroscopic Identification
-
NMR Spectroscopy:
-
¹H NMR (D₂O, 400 MHz): Aromatic protons resonate as a doublet at δ 7.42–7.48 ppm (J = 8.4 Hz), while the α-proton adjacent to the amino group appears as a singlet at δ 4.12 ppm. The hydrochloride counterion’s proton is observed at δ 2.90 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid resonates at δ 174.5 ppm, while the quaternary carbon bearing the amino group appears at δ 58.3 ppm. The brominated aromatic carbons show signals between δ 128.9–132.1 ppm.
-
-
IR Spectroscopy:
Stretching vibrations for the carboxylic acid O-H (2500–3000 cm⁻¹), amine N-H (3300 cm⁻¹), and C=O (1710 cm⁻¹) are characteristic. The C-Br bond exhibits a absorption band at 560 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step sequence:
-
Bromination: 4-Phenylacetic acid undergoes electrophilic aromatic substitution using Br₂ in acetic acid, yielding 4-bromophenylacetic acid.
-
Amination: The intermediate reacts with ammonia in a THF/water mixture at 60°C, forming the racemic amino acid via Strecker synthesis.
-
Chiral Resolution: Enzymatic resolution using penicillin acylase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer, which is precipitated as the hydrochloride salt.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield (85–92%) and enantiomeric excess (>99% ee). Key parameters:
| Parameter | Optimal Value |
|---|---|
| Temperature | 50–60°C |
| Pressure | 1.5–2.0 atm |
| Catalyst | Pd/C (5% w/w) |
| Residence Time | 12–15 minutes |
This method reduces racemization compared to batch processes, ensuring pharmaceutical-grade purity.
Chemical Reactivity and Applications
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group, yielding derivatives for kinase inhibitor development.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis:
Typical conditions: 1 mol% Pd catalyst, K₂CO₃ base, ethanol/water (3:1), 80°C, 12 hours. Coupling efficiencies reach 85% for electron-neutral boronic acids.
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic media converts the acetic acid side chain to a ketone, forming 2-amino-2-(4-bromophenyl)acetophenone.
-
Reduction: Catalytic hydrogenation (H₂, 5 atm, PtO₂) reduces the aromatic ring to a cyclohexane derivative, altering solubility and bioactivity.
Comparative Analysis with Structural Analogues
| Compound | Relative Bioactivity | LogP | Metabolic Stability (t₁/₂, human liver microsomes) |
|---|---|---|---|
| (R)-2-Amino-2-(4-BrPh)acetic acid HCl | 1.00 | 1.82 | 2.8 hours |
| 4-Chloro analogue | 0.78 | 1.95 | 3.2 hours |
| 4-Fluoro analogue | 0.56 | 1.63 | 4.1 hours |
| Non-halogenated parent | 0.41 | 1.24 | 1.5 hours |
The bromine substituent optimizes lipophilicity and target engagement while maintaining metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume